molecular formula C18H20F2N2O3 B2574799 (E)-2-cyano-N-cyclohexyl-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enamide CAS No. 569311-72-4

(E)-2-cyano-N-cyclohexyl-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enamide

Cat. No. B2574799
CAS RN: 569311-72-4
M. Wt: 350.366
InChI Key: GDMYRNIAONUNQH-UHFFFAOYSA-N
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Description

The molecule “(E)-2-cyano-N-cyclohexyl-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enamide” is a complex organic compound . It contains multiple functional groups, including a nitrile (cyano), an amide, and aromatic ether groups .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. It contains a nitrile group, an amide group, and aromatic ether groups . The exact molecular structure would require more specific information or computational chemistry analysis.


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The nitrile group could undergo hydrolysis, reduction, or other reactions. The amide group could participate in condensation or hydrolysis reactions. The aromatic ether groups might undergo substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its polarity would be influenced by the polar nitrile, amide, and ether groups. Its solubility in different solvents would also depend on these groups .

Scientific Research Applications

Synthesis of Novel Phosphorus Heterocycles

The compound has been utilized in the synthesis of novel phosphorus heterocycles, which are of significant interest due to their potential biological activities. These activities include antimicrobial and analgesic properties, and they are also being explored as anticancer therapeutic drugs. The reaction of this compound with phosphorus reagents leads to the formation of functionalized phosphorus heterocycles such as 1,2,3-diazaphosphinane, 1,2,3-thiazaphosphinine, and 1,2-azaphosphole, all bearing a chromone ring .

Enhancement of Drilling Fluid Properties

In the field of petroleum engineering, the compound has been assessed as a property enhancer in aqueous bentonite mud. This is crucial for drilling operations, especially in deeper formations where high temperatures are experienced. The compound, when used as a part of poly(prop-2-enamide-based polyelectrolytes), has shown effectiveness in mud viscosity enhancement and provides thermal resistance and salt tolerance .

Development of Pharmacophores

Oxetanes, which are a class of compounds that can be derived from (E)-2-cyano-N-cyclohexyl-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enamide, have garnered interest for their promising biological activity. They represent potential pharmacophores, which are parts of a molecule responsible for its biological action. The precise structure of these compounds is crucial for the development of new pharmaceuticals .

Future Directions

The future research directions for this compound could include exploring its potential uses in medicinal chemistry, materials science, or other fields. Its reactivity and functional groups make it a potentially interesting compound for further study .

properties

IUPAC Name

(E)-2-cyano-N-cyclohexyl-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N2O3/c1-24-16-10-12(7-8-15(16)25-18(19)20)9-13(11-21)17(23)22-14-5-3-2-4-6-14/h7-10,14,18H,2-6H2,1H3,(H,22,23)/b13-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMYRNIAONUNQH-UKTHLTGXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2CCCCC2)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2CCCCC2)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-cyano-N-cyclohexyl-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enamide

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